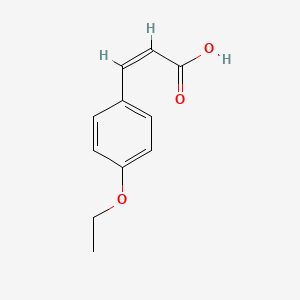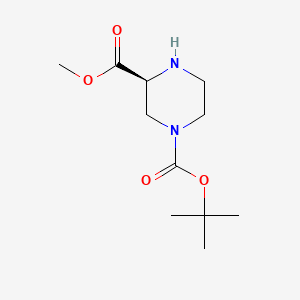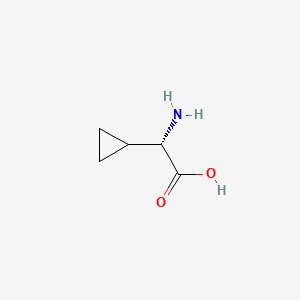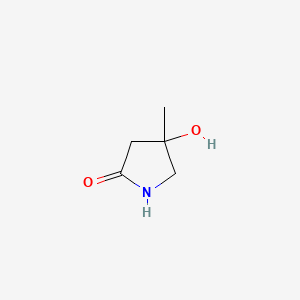
4-エトキシケイ皮酸
説明
4-Ethoxycinnamic acid (4-ECA) is a phenylpropanoid compound found naturally in many plants, including citrus fruits, and is widely used in the food, pharmaceutical, and cosmetic industries. 4-ECA is a highly versatile compound with a wide range of applications, including synthesis and research. 4-ECA has been studied extensively for its role in the synthesis of various compounds, as well as its biochemical and physiological effects.
科学的研究の応用
医薬品への応用
4-エトキシケイ皮酸は、その構造が生物活性を示すことが知られている他のケイ皮酸誘導体に類似していることから、医薬品業界で潜在的な用途がある可能性があります。 例えば、ケイ皮酸誘導体のいくつかは、インスリン分泌を刺激することにより、血糖降下作用を示し、これは2型糖尿病の治療に役立ちます .
有機合成
この化合物は、さまざまな有機合成プロセスに関与することができます。 例えば、対応するアリールアルデヒドとマロン酸を反応させることで合成でき、コレステロール-5-エン-3βイル 3-(4-エトキシフェニル)-プロプ-2-エノエートなどの複雑な分子の合成に関与します .
材料科学
材料科学では、4-エトキシケイ皮酸は、そのカルボン酸基により、ナノチューブやグラフェンなどのナノ粒子またはナノ構造の表面の修飾に使用できます。このカルボン酸基により、容易に官能化できます .
液晶研究
作用機序
Mode of Action
It is known that 4-ethoxycinnamic acid can be synthesized by reacting the corresponding aryl aldehyde with malonic acid . The interaction of 4-Ethoxycinnamic Acid with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
4-Ethoxycinnamic Acid participates in the synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of 4-Ethoxycinnamic Acid .
特性
IUPAC Name |
(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOUWYGNATKKZ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2373-79-7 | |
| Record name | 4-Ethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-ethoxycinnamic acid's ability to induce quinone reductase (QR)?
A1: [] 4-Ethoxycinnamic acid has been identified as a potent inducer of quinone reductase (QR) in vitro. [] QR is a phase 2 detoxification enzyme that plays a crucial role in protecting cells from oxidative stress and damage caused by free radicals and reactive oxygen species. This enzyme accomplishes this by catalyzing the two-electron reduction of quinones to hydroquinones, which are less reactive and more easily excreted. Therefore, the induction of QR by 4-ethoxycinnamic acid suggests its potential as a chemopreventive agent against cancer and other diseases associated with oxidative stress. Further research is needed to explore this potential in more detail.
Q2: How does the molecular structure of 4-ethoxycinnamic acid relate to its liquid crystal properties?
A2: [] 4-Ethoxycinnamic acid, when combined with 4-methoxycinnamic acid, forms a binary liquid crystal mixture. [] The presence of intermolecular hydrogen bonds, confirmed through Fourier-transform infrared spectroscopy (FT-IR), plays a significant role in the formation and stabilization of the liquid crystal phases. [] These hydrogen bonds, analyzed through natural bond orbital (NBO) analysis, contribute to the specific arrangement of molecules within the mixture, leading to the observed smectic A phase alongside nematic phases. [] The molecular properties, including the HOMO-LUMO gap, as determined through UV-Visible studies, further contribute to understanding the electronic interactions and stability of this liquid crystal system. This research sheds light on designing new liquid crystal materials with tailored properties by modifying molecular structures and understanding intermolecular interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















